2-Amino-6-chlorobenzoic acid
Overview
Description
2-Amino-6-chlorobenzoic acid is a substituted benzoic acid . It is used as a reagent in the synthesis of pyrithiobac-sodium, the pesticide Staple® by DuPont™ . It is also used as a reagent in peptide chemistry .
Synthesis Analysis
The synthesis of 2-Amino-6-chlorobenzoic acid involves several organic solvents . The descending order of mole fraction solubility was NMP > ethanol > ethyl acetate > n-propanol > isopropanol > n-butanol > EG > isobutanol > n-heptanol > 1-octanol > acetonitrile > toluene > water > cyclohexane .Molecular Structure Analysis
The molecular formula of 2-Amino-6-chlorobenzoic acid is C7H6ClNO2 . The InChI Key is SZCPTRGBOVXVCA-UHFFFAOYSA-N .Chemical Reactions Analysis
The interactions of solute–solvent and solvent–solvent molecules were examined via the method of linear solvation energy relationships .Physical And Chemical Properties Analysis
2-Amino-6-chlorobenzoic acid appears as a crystalline powder . Its melting point ranges from 143°C to 147°C .Scientific Research Applications
Nonlinear Optical Materials
2-Amino-6-chlorobenzoic acid is utilized in the synthesis of organic compounds with potential applications in nonlinear optics (NLO). These materials are crucial for developing new photonic technologies, such as optical limiters, which protect sensitive instruments from damage by intense light sources .
Pharmacology
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. It’s particularly significant in the development of peptide-based therapeutics, which are a class of medications that mimic natural peptides to treat diseases .
Material Science
The compound’s role in material science is linked to its use in peptide synthesis. Peptides are not only biological molecules but also serve as building blocks for advanced materials, including biodegradable polymers and bioactive surfaces .
Biochemistry
2-Amino-6-chlorobenzoic acid plays a role in biochemistry research, particularly in the study of amino acids and peptides. It’s used to understand the structure and function of proteins, which are composed of amino acids linked by peptide bonds .
Agricultural Research
This compound has been explored for its antimicrobial properties, which can be leveraged in developing new pesticides and herbicides. It’s part of the ongoing research to create more effective and environmentally friendly agricultural chemicals .
Environmental Science
While specific applications in environmental science are not directly cited, compounds like 2-Amino-6-chlorobenzoic acid can be involved in the study of environmental pollutants and their breakdown products. Understanding the behavior of such compounds can inform remediation strategies .
Industrial Uses
2-Amino-6-chlorobenzoic acid is used industrially as a reagent in the synthesis of pyrithiobac-sodium, a pesticide known as Staple® by DuPont™. This highlights its importance in the production of agricultural chemicals .
Peptide Chemistry
As a reagent in peptide chemistry, 2-Amino-6-chlorobenzoic acid is instrumental in the synthesis of peptides for research and therapeutic use. Peptides have diverse functions, ranging from hormones to antibiotics, making this application vital for medical science and biotechnology .
Safety And Hazards
properties
IUPAC Name |
2-amino-6-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPTRGBOVXVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175761 | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chlorobenzoic acid | |
CAS RN |
2148-56-3 | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2148-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2148-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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